molecular formula C10H19NO3 B1148210 tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate CAS No. 454170-16-2

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

Cat. No. B1148210
M. Wt: 201.266
InChI Key: CGZQRJSADXRRKN-HTQZYQBOSA-N
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Description

“tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate” is a chemical compound with the CAS Number: 1932393-39-9 . It has a molecular weight of 215.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Enzymatic Kinetic Resolution

    • Field : Biochemistry
    • Application : The compound is used in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction .
    • Method : Several reaction conditions were investigated and the carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .
    • Results : The enzymatic process showed excellent enantioselectivity (E > 200). ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .
  • Synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .
    • Method : The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
    • Results : The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
  • Protein Interaction Study

    • Field : Biopharmaceuticals
    • Application : The compound is used to investigate the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol .
    • Method : Not specified .
    • Results : Not specified .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666925
Record name tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate

CAS RN

454170-16-2, 155837-14-2
Record name tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-trans-N-Boc-2-Aminocyclopentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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